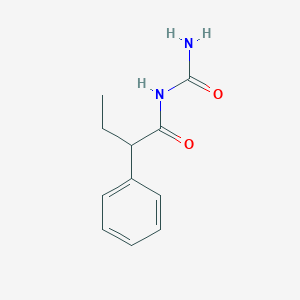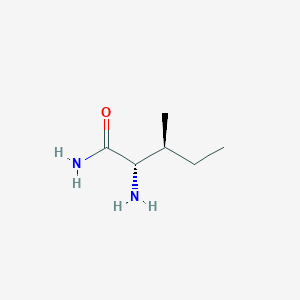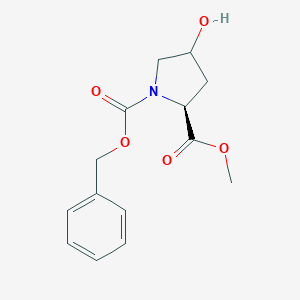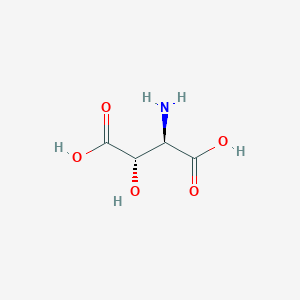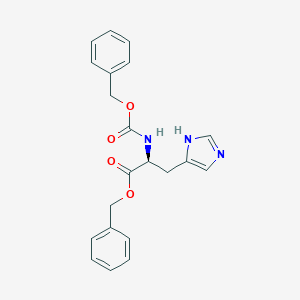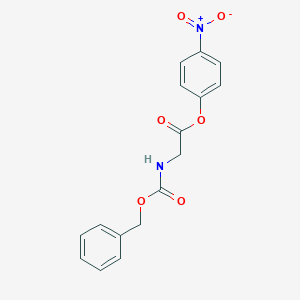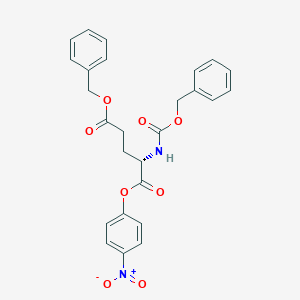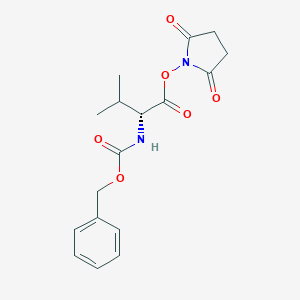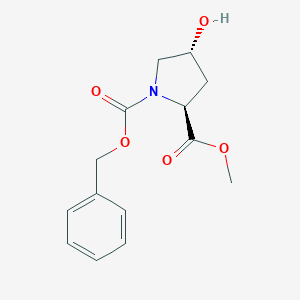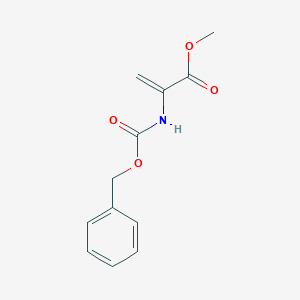
Z-Dehydro-Ala-OMe
Vue d'ensemble
Description
Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester, is a compound with the molecular formula C12H13NO4 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular weight of this compound is 235.24 g/mol . Its structure includes a benzyl group (C6H5CH2), a carbonyl group (O=C), an amino group (NH), a double bond (C=C), and a methyl ester group (CO2CH3) .
Physical and Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 358.0±42.0 °C at 760 mmHg, and a flash point of 170.3±27.9 °C . It has 5 hydrogen bond acceptors, 1 hydrogen bond donor, and 6 freely rotating bonds . Its polar surface area is 65 Å2 .
Applications De Recherche Scientifique
Green Technologies in Peptide Synthesis
A study by Ungaro et al. (2015) highlights the synthesis of the bitter-taste dipeptide Ala-Phe, starting from Z-Ala-OH, using a combination of biocatalysis, heterogeneous metal catalysis, and magnetic nanoparticles. This process demonstrates a clean, synthetic route with potential applications in the food industry as a caffeine substitute. The approach underscores the role of Z-Dehydro-Ala-OMe derivatives in promoting green chemistry by enabling stereoselective, economical production of peptides using enzymes and magnetic nanoparticles (Ungaro et al., 2015).
Conformational Studies
Research on dehydrophenylalanine-containing peptides, which are structurally related to this compound, sheds light on the solution conformations of such peptides. Uma et al. (2009) synthesized tetrapeptides containing a Z-dehydrophenylalanine residue to investigate their conformation through nuclear magnetic resonance (NMR) spectroscopy. These studies contribute to understanding the dynamic equilibrium between different conformations, providing insights into peptide design and function (Uma et al., 2009).
Enzymatic Peptide Synthesis
Quiroga et al. (2008) explored the synthesis of the bitter dipeptide precursor Z-Ala-Phe-OMe using proteases from the latex of Araujia hortorum fruits in aqueous-organic media. This study illustrates the application of this compound derivatives in enzymatic synthesis, highlighting the role of specific enzymes in forming peptide bonds and the potential for producing small peptides efficiently (Quiroga et al., 2008).
Safety and Hazards
When handling Z-Dehydro-Ala-OMe, it is advised to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas . In case of accidental ingestion or contact, seek immediate medical attention .
Mécanisme D'action
Target of Action
Z-Dehydro-Ala-OMe, also known as N-Cbz-Dehydroalanine methyl ester or Z-Dehydroalanine methyl ester , is a compound used in peptide synthesis
Mode of Action
As a compound used in peptide synthesis , it likely interacts with other amino acids or peptides to form larger peptide chains.
Biochemical Pathways
As a compound used in peptide synthesis , it likely plays a role in the formation of peptide bonds, which are crucial for the structure and function of proteins.
Pharmacokinetics
As a compound used in peptide synthesis , its bioavailability would likely depend on the specific context of its use.
Result of Action
As a compound used in peptide synthesis , it likely contributes to the formation of peptide bonds, which are essential for the structure and function of proteins.
Action Environment
Factors such as temperature, ph, and the presence of other compounds could potentially affect its stability and efficacy in peptide synthesis .
Propriétés
IUPAC Name |
methyl 2-(phenylmethoxycarbonylamino)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-9(11(14)16-2)13-12(15)17-8-10-6-4-3-5-7-10/h3-7H,1,8H2,2H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFUIEDYPRMRNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=C)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10393314 | |
| Record name | Z-Dehydro-Ala-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21149-17-7 | |
| Record name | Z-Dehydro-Ala-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10393314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
